molecular formula C16H20N4O2 B2458042 1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea CAS No. 899753-28-7

1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

Cat. No. B2458042
CAS RN: 899753-28-7
M. Wt: 300.362
InChI Key: JOSRMTRFHOORTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential application in various fields such as medicine, biology, and chemistry.

Scientific Research Applications

Synthesis and Structural Studies

  • Complexation-Induced Unfolding of Heterocyclic Ureas : Research demonstrates the synthesis and conformational studies of heterocyclic ureas, highlighting their ability to unfold and form multiply hydrogen-bonded complexes. This process mimics the helix-to-sheet transition shown by peptides, offering insights into the building blocks for self-assembly and molecular mimicry of biological structures (Corbin et al., 2001).

  • Green Chemistry in Synthesis : A study presented a phosgeneless route to synthesize unsymmetrical ureas, involving the direct reaction of N-phenoxycarbonyl derivatives with amines. This method provides a safer, more environmentally friendly approach to creating compounds for potential scientific applications (Carafa, Mele, & Quaranta, 2012).

Biological Activity

  • Inhibition of Soluble Epoxide Hydrolase : A study on 1,3-disubstituted ureas with a piperidyl moiety explored their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH), showing significant pharmacokinetic improvements and potential for reducing inflammatory pain (Rose et al., 2010).

Materials Science

  • Electronic, Optical, and Nonlinear Optical Properties : A computational study assessed the electrooptic properties of a novel chalcone derivative, revealing its potential applications in nonlinear optics and optoelectronic device fabrications due to its superior properties compared to standard urea (Shkir et al., 2018).

Chemical Reactivity and Complexation

  • Supramolecular Approach to Conformational and Tautomeric Control : This research explored the conformational equilibrium and tautomerism in urea derivatives, demonstrating how triple hydrogen bonding can control tautomerism. This provides a foundation for developments in molecular sensing based on kinetic trapping effects (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

  • Synthesis of Indole Derivatives : A method for synthesizing diverse indoles through Co(III)-catalyzed oxidative annulation of N-arylureas and internal alkynes has been developed, broadening the toolbox for creating structurally complex molecules with potential scientific and industrial applications (Zhang et al., 2016).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15-7-3-9-20(15)10-4-8-17-16(22)19-14-11-18-13-6-2-1-5-12(13)14/h1-2,5-6,11,18H,3-4,7-10H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSRMTRFHOORTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.